molecular formula C9H11NO3 B3022034 Methyl 3-amino-5-(hydroxymethyl)benzoate CAS No. 220286-47-5

Methyl 3-amino-5-(hydroxymethyl)benzoate

Cat. No.: B3022034
CAS No.: 220286-47-5
M. Wt: 181.19 g/mol
InChI Key: MOYDZZVEYJZZGZ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as “3-amino-5-hydroxy-benzoic acid methyl ester”, “benzoic acid, 3-amino-5-hydroxy-, methyl ester”, and “methyl 3-amino-5-hydroxy-benzoate” among others .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at 65°C . The reaction mixture is stirred for 30 minutes at 65°C, then cooled to room temperature, poured into a 1N hydrochloric acid solution, and extracted with ethyl acetate . The organic layers are pooled together, washed with brine, dried over sodium sulfate, and concentrated .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl ester group (COOCH3), a hydroxymethyl group (CH2OH), and an amino group (NH2) attached to it .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 181.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

Methyl 3-amino-5-(hydroxymethyl)benzoate has been explored in the synthesis of radiopharmaceuticals. Taylor et al. (1996) described the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate for potential applications in radiopharmaceuticals (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Photoaffinity Probes

Klein and Petukhova (2013) utilized derivatives of this compound for the synthesis of valuable nonradioactive photoaffinity probes. This indicates its potential application in the development of probes for biological research (Klein & Petukhova, 2013).

Nonlinear Optical Materials

Selvaraju, Kirubavathi, and Kumararaman (2009) conducted studies on methyl-para-hydroxy benzoate, a closely related compound, demonstrating its potential as a nonlinear optical (NLO) material. The research suggests that similar derivatives, such as this compound, could also possess NLO properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Alzheimer's Disease Imaging

Gao, Wang, and Zheng (2018) focused on synthesizing carbon-11-labeled CK1 inhibitors, including derivatives of this compound, for potential PET radiotracers in Alzheimer's disease imaging (Gao, Wang, & Zheng, 2018).

Protective Groups in Chemistry

Riess et al. (1998) explored the use of 3-hydroxyisoxazoles derivatives, closely related to this compound, in the study of protective groups. This research contributes to the understanding of the compound's role in synthetic chemistry (Riess, Schön, Laschat, & Jäger, 1998).

Novel Chemical Syntheses

Polymer Synthesis

Yang, Jikei, and Kakimoto (1999) reported the polymerization of a derivative of this compound, emphasizing its potential in the creation of new polymeric materials (Yang, Jikei, & Kakimoto, 1999).

Supramolecular Chemistry

Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures in derivatives of this compound, contributing to the field of supramolecular chemistry and highlighting the compound's structural significance (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Safety and Hazards

“Methyl 3-amino-5-(hydroxymethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

“Methyl 3-amino-5-(hydroxymethyl)benzoate” is available for research purposes . It is stored in a dark place, under an inert atmosphere, at 2-8°C . Future research could explore its potential applications in various fields, including medicine and materials science.

Properties

IUPAC Name

methyl 3-amino-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDZZVEYJZZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441359
Record name Methyl 3-amino-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199536-04-4
Record name Methyl 3-amino-5-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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